Cas no 569348-09-0 (tert-Butyl 2-carbamothioylpiperidine-1-carboxylate)

tert-Butyl 2-carbamothioylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 2-carbamothioylpiperidine-1-carboxylate
- (+/-)-tert-butyl 2-carbamothioylpiperidine-1-carboxylate
- DB-321709
- tert-Butyl2-carbamothioylpiperidine-1-carboxylate
- 569348-09-0
- DTXSID10464437
- EN300-64217
- CS-0253403
- OLZRMIGDZLTJLM-UHFFFAOYSA-N
- SCHEMBL2308822
- MB11432
- AKOS011831550
- A1-00901
-
- MDL: MFCD11976491
- インチ: InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-7-5-4-6-8(13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)
- InChIKey: OLZRMIGDZLTJLM-UHFFFAOYSA-N
- SMILES: CC(C)(OC(N1CCCCC1C(N)=S)=O)C
計算された属性
- 精确分子量: 244.12454906g/mol
- 同位素质量: 244.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 286
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.6Ų
- XLogP3: 1.5
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64217-0.1g |
tert-butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95% | 0.1g |
$66.0 | 2023-02-13 | |
TRC | B872490-50mg |
tert-Butyl 2-Carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
Chemenu | CM179609-1g |
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95% | 1g |
$482 | 2021-08-05 | |
Enamine | EN300-64217-0.25g |
tert-butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95% | 0.25g |
$92.0 | 2023-02-13 | |
Enamine | EN300-64217-1.0g |
tert-butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-64217-5.0g |
tert-butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95% | 5.0g |
$743.0 | 2023-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324073-5g |
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95+% | 5g |
¥13370.00 | 2024-05-08 | |
A2B Chem LLC | AH12341-2.5g |
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95% | 2.5g |
$565.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324073-1g |
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95+% | 1g |
¥4608.00 | 2024-05-08 | |
A2B Chem LLC | AH12341-100mg |
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate |
569348-09-0 | 95% | 100mg |
$105.00 | 2024-04-19 |
tert-Butyl 2-carbamothioylpiperidine-1-carboxylate 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
tert-Butyl 2-carbamothioylpiperidine-1-carboxylateに関する追加情報
tert-Butyl 2-Carbamothioylpiperidine-1-Carboxylate (CAS No: 569348-09-0)
tert-Butyl 2-Carbamothioylpiperidine-1-Carboxylate, also known by its CAS number 569348-09-0, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which combines a piperidine ring with a carbamothioyl group and a tert-butyl ester moiety. Its structural features make it a valuable intermediate in the synthesis of various bioactive compounds, including potential drug candidates and advanced materials.
The synthesis of tert-butyl 2-carbamothioylpiperidine-1-carboxylate typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the piperidine ring and the introduction of the carbamothioyl group. These developments not only enhance the yield but also reduce the environmental footprint of the synthesis process.
In terms of applications, tert-butyl 2-carbamothioylpiperidine-1-carboxylate has shown promise in several areas. One notable application is its use as an intermediate in drug discovery programs targeting neurodegenerative diseases. The compound's ability to modulate specific enzyme activities has been extensively studied, with recent findings suggesting potential therapeutic benefits in conditions such as Alzheimer's disease. Additionally, its role in the development of novel materials, such as stimuli-responsive polymers, has been explored due to its unique chemical reactivity and structural flexibility.
Recent studies have also highlighted the importance of understanding the stereochemical properties of tert-butyl 2-carbamothioylpiperidine-1-carboxylate. Researchers have employed advanced spectroscopic techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, to elucidate its three-dimensional structure. These insights are crucial for optimizing its use in asymmetric synthesis and for designing enantioselective reactions that can lead to chiral drug candidates.
The versatility of tert-butyl 2-carbamothioylpiperidine-1-carboxylate extends to its ability to participate in a wide range of chemical transformations. For example, it can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This property has been leveraged in the development of bioconjugates and hybrid materials with tailored functionalities. Furthermore, its compatibility with various coupling reagents makes it an attractive candidate for use in click chemistry applications.
In conclusion, tert-butyl 2-carbamothioylpiperidine-1-carboxylate (CAS No: 569348-09-0) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in the ongoing quest for innovative solutions across diverse scientific domains.
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